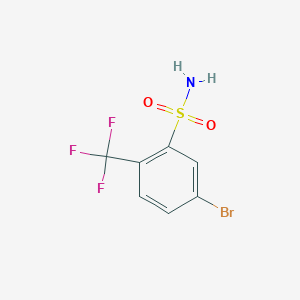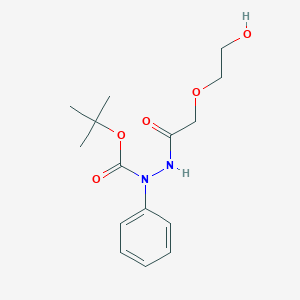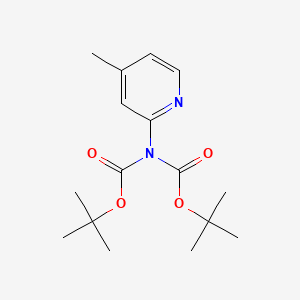
tert-Butyl (tert-butoxycarbonyl)(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(di-tert-butyloxycarbonyl)amino-4-picoline is a chemical compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a picoline ring. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di-tert-butyloxycarbonyl)amino-4-picoline typically involves the reaction of 4-picoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like acetonitrile or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for Boc-protected amines, including 2-(di-tert-butyloxycarbonyl)amino-4-picoline, often involve large-scale reactions using similar conditions as laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(di-tert-butyloxycarbonyl)amino-4-picoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the amino group can be further functionalized.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used depending on the desired functional group to be introduced.
Major Products Formed
Deprotection: The major product is the free amine, 2-amino-4-picoline.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-(di-tert-butyloxycarbonyl)amino-4-picoline is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of 2-(di-tert-butyloxycarbonyl)amino-4-picoline primarily involves the protection of the amino group. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-(carbobenzoxy)amino-4-picoline: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
2-(fluorenylmethoxycarbonyl)amino-4-picoline: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
2-(di-tert-butyloxycarbonyl)amino-4-picoline is unique due to the stability and ease of removal of the Boc group. The Boc group is more stable under basic conditions compared to Cbz and Fmoc, making it suitable for reactions that require basic conditions .
Propiedades
Fórmula molecular |
C16H24N2O4 |
|---|---|
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-11-8-9-17-12(10-11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3 |
Clave InChI |
MWCNPXJJJFSYAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



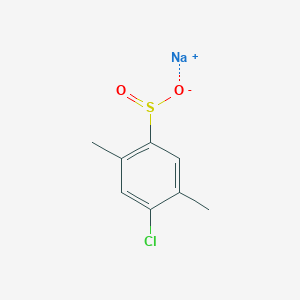
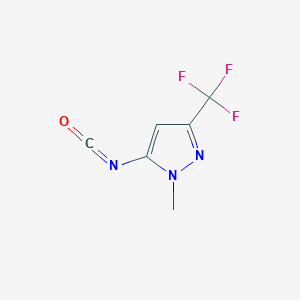
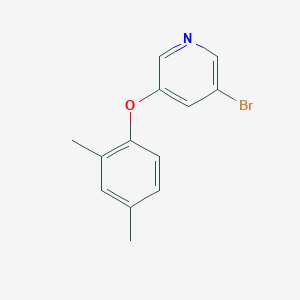
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
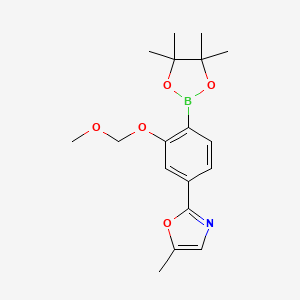
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
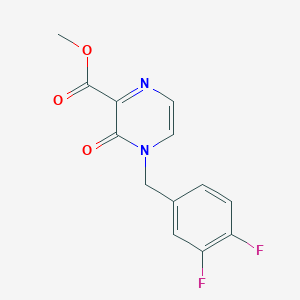
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
